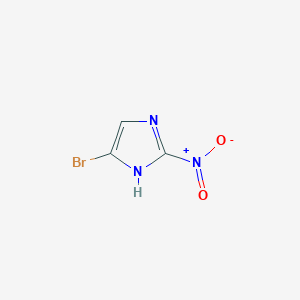

4-bromo-2-nitro-1H-imidazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWERSFZMOJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559321 | |

| Record name | 5-Bromo-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121816-84-0 | |

| Record name | 5-Bromo-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Nitro 1h Imidazole

Advanced Synthetic Routes for 4-Bromo-2-nitro-1H-imidazole

Advanced synthetic routes for 4-bromo-2-nitro-1H-imidazole primarily focus on multi-step strategies that offer greater control over the reaction and lead to higher yields of the desired product. These methods are designed to be efficient and suitable for large-scale production. google.comacs.orgresearchgate.netacs.org

Multi-step Synthetic Strategies from Precursors (e.g., 2-nitroimidazole)

A common and effective approach to synthesizing 4-bromo-2-nitro-1H-imidazole involves a three-step process starting from 2-nitroimidazole (B3424786). google.com This strategy is designed to overcome the challenges of direct bromination, which often leads to the formation of undesired byproducts. rsc.orgrsc.org

The initial step involves the protection of a nitrogen atom on the imidazole (B134444) ring. This is followed by the selective bromination of the protected intermediate. The final step is the removal of the protecting group to yield the target compound, 4-bromo-2-nitro-1H-imidazole. google.com This multi-step approach provides a new synthetic route for the preparation of this important compound. google.com

Nitrogen Atom Protection Strategies and Their Impact on Regioselectivity

Protecting one of the nitrogen atoms in the imidazole ring of 2-nitroimidazole is a critical step for achieving regioselective bromination. google.com The introduction of a bulky protecting group increases the steric hindrance around the nitrogen atom, which in turn directs the bromination to the desired position on the imidazole ring. google.com

One effective protecting group is 2-(trimethylsilyl)ethoxymethyl (SEM). google.com In this method, 2-nitroimidazole is reacted with sodium hydride and 2-(trimethylsilyl)ethoxymethyl chloride in tetrahydrofuran (B95107) (THF). google.com This reaction yields 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole. google.com The SEM group effectively blocks one of the nitrogen atoms, facilitating selective bromination at the 4-position. google.com Other protecting groups, such as the trityl group, have also been explored in the synthesis of related imidazole derivatives. rsc.org

Selective Bromination Techniques (e.g., N-bromosuccinimide) and Positional Control

Following the protection of the nitrogen atom, the next step is the selective bromination of the imidazole ring. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. google.comrsc.org The reaction is typically carried out in a mixed solvent system, such as dimethylformamide (DMF) and chloroform (B151607) (CHCl3). google.com The protected intermediate, 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, is reacted with NBS to yield 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole. google.com

Direct bromination of unprotected 2-nitroimidazole with NBS often results in the formation of 4,5-dibromo-2-nitroimidazole in high yield, making the selective synthesis of the mono-bromo derivative challenging. rsc.orgrsc.orgresearchgate.net Therefore, the use of a protecting group is essential for controlling the position of bromination and achieving a good yield of the desired 4-bromo isomer. google.com

Deprotection Methodologies for Target Product Isolation

The final step in the multi-step synthesis is the removal of the protecting group to isolate the target compound, 4-bromo-2-nitro-1H-imidazole. google.com The choice of deprotection method depends on the protecting group used.

For the SEM-protected intermediate, trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is an effective deprotection agent. google.com The reaction is typically carried out at room temperature for a few hours. This method efficiently cleaves the SEM group, yielding the final product. google.com Attempts to demethylate other N-protected derivatives, such as 1-methyl-2-nitroimidazole, to obtain 4-bromo-2-nitro-1H-imidazole have been reported as unsuccessful. rsc.orgrsc.orgresearchgate.net

Comparative Analysis of Synthetic Yields and Process Efficiency

The three-step synthetic route starting from 2-nitroimidazole has been shown to be highly efficient, with a total yield of approximately 61.1% to 67.5%. google.com This is a significant improvement over methods that involve direct bromination, which often suffer from low yields and the formation of multiple products. google.com

The table below provides a comparative overview of different synthetic approaches.

| Synthetic Strategy | Key Reagents | Reported Yield | Reference |

| Three-step synthesis from 2-nitroimidazole | 2-nitroimidazole, SEM-Cl, NBS, TFA | ~61.1% - 67.5% | google.com |

| Direct bromination of 2-nitroimidazole | 2-nitroimidazole, NBS | Low yield of mono-bromo product | rsc.org |

| Dibromination followed by selective debromination | 4-nitroimidazole (B12731), Br₂, NaHCO₃, KI, Na₂SO₃ | 64% (for 2-bromo-4-nitroimidazole) |

This table is for illustrative purposes and compares different synthetic strategies for bromo-nitroimidazoles.

Development of Cost-Effective and Scalable Synthetic Pathways for Industrial Production

The development of cost-effective and scalable synthetic pathways is crucial for the industrial production of 4-bromo-2-nitro-1H-imidazole. The three-step method using common and readily available raw materials, such as 2-nitroimidazole, sodium hydride, and 2-(trimethylsilyl)ethoxymethyl chloride, offers a significant advantage in this regard. google.com The reaction conditions are mild, and the process is relatively simple, making it suitable for large-scale synthesis. google.com

Minimization of Byproduct Formation and Purification Challenges in Synthesis

The synthesis of 4-bromo-2-nitro-1H-imidazole is often complicated by the formation of byproducts, which presents considerable purification challenges. Direct bromination of 2-nitroimidazole is a common synthetic route, but it can lead to the formation of poly-brominated species, such as 4,5-dibromo-2-nitroimidazole. The selective removal of one bromine atom to yield the desired mono-bromo product is difficult to control and often results in low purity and yield.

To circumvent these issues, a three-step synthesis method has been developed. google.com This process involves:

Protection of the nitrogen atom: The imidazole nitrogen of 2-nitroimidazole is protected to increase steric hindrance. This directs the subsequent bromination to the desired position. google.com

Selective bromination: The protected intermediate is then brominated, typically using N-bromosuccinimide (NBS). google.com

Deprotection: The protecting group is removed to yield 4-bromo-2-nitro-1H-imidazole. google.com

This method has been shown to achieve a total yield of approximately 67.5% and is scalable for industrial production. The use of a protecting group strategy is crucial for achieving regioselective bromination and minimizing the formation of unwanted byproducts.

| Challenge | Mitigation Strategy |

| Formation of poly-brominated byproducts | Three-step synthesis involving nitrogen protection, selective bromination, and deprotection. google.com |

| Low purity and yield in direct bromination | Use of a protecting group to enhance regioselectivity. |

| Difficult separation of mono- and di-bromo compounds | Chromatographic purification is often required. |

Reactivity and Reaction Mechanisms Involving the Imidazole Core

The reactivity of the 4-bromo-2-nitro-1H-imidazole core is significantly influenced by the electronic properties of the bromo and nitro substituents.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. dalalinstitute.com In the case of imidazoles, the π-electron rich nature of the ring makes it susceptible to attack by electrophiles. dalalinstitute.com However, the presence of the electron-withdrawing nitro group at the 2-position of 4-bromo-2-nitro-1H-imidazole deactivates the ring towards electrophilic attack. This deactivation makes further electrophilic substitution on the imidazole ring challenging.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 4-position of 4-bromo-2-nitro-1H-imidazole is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitro group. researchgate.net Studies on similar 5(4)-halo-4(5)-nitroimidazoles have shown that they undergo nucleophilic displacement with various nucleophiles, including methoxide, phenoxide, and cyclic secondary amines. researchgate.netresearchgate.net The bromo derivatives are generally found to be slightly more reactive than the corresponding iodo analogs in these reactions. researchgate.net

Role of the Nitro Group in Modulating Reactivity

The nitro group at the 2-position plays a pivotal role in modulating the reactivity of the entire molecule. Its strong electron-withdrawing nature deactivates the imidazole ring towards electrophilic attack, as previously mentioned. Conversely, it activates the ring, particularly the adjacent carbon atoms, towards nucleophilic attack. researchgate.net This is evident in the facile nucleophilic displacement of the bromine atom. Furthermore, the nitro group itself can be a site of reaction, for instance, undergoing reduction to an amino group, which opens up further avenues for derivatization.

Tautomerism and its Influence on Reaction Pathways

4-Bromo-2-nitro-1H-imidazole can exist in different tautomeric forms due to the migration of the proton on the imidazole ring. This can lead to the compound being named as 5-bromo-2-nitro-1H-imidazole. nih.gov The specific tautomer present can influence the regioselectivity of reactions. The position of the substituents can affect the equilibrium between the tautomers, thereby directing the outcome of a reaction.

Derivatization Strategies of 4-Bromo-2-nitro-1H-imidazole

The versatile reactivity of 4-bromo-2-nitro-1H-imidazole makes it a valuable precursor for the synthesis of a wide range of derivatives.

Key derivatization strategies include:

Nucleophilic substitution of the bromine atom: This allows for the introduction of various functional groups at the 4-position. For example, reaction with thiols can introduce sulfur-containing moieties. researchgate.net

Reduction of the nitro group: The nitro group can be reduced to an amine, which can then be further functionalized through reactions such as acylation or alkylation.

N-alkylation of the imidazole ring: The nitrogen atom of the imidazole ring can be alkylated to introduce various substituents, which can modify the compound's properties. nih.gov

Cross-coupling reactions: The bromo substituent can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and introduce aryl or heteroaryl groups.

These derivatization strategies have been employed to synthesize a variety of compounds with potential biological activities.

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Thiols, alkoxides, amines researchgate.netresearchgate.net | 4-substituted-2-nitroimidazoles |

| Nitro Group Reduction | Reducing agents | 4-bromo-2-aminoimidazole derivatives |

| N-Alkylation | Alkyl halides nih.gov | N-alkylated-4-bromo-2-nitroimidazoles |

| Cross-Coupling | Boronic acids (Suzuki), organostannanes (Stille) | 4-aryl/heteroaryl-2-nitroimidazoles |

Functionalization at the Imidazole Nitrogen (N-alkylation, N-arylation)

The presence of an acidic proton on the imidazole nitrogen (N1) provides a straightforward handle for functionalization through N-alkylation and N-arylation reactions. These reactions are fundamental for introducing diverse substituents that can modulate the molecule's steric and electronic properties, as well as serve as precursors for subsequent cyclization reactions.

N-Alkylation:

N-alkylation of the imidazole ring is typically achieved by deprotonation with a suitable base, followed by nucleophilic attack on an alkylating agent. researchgate.net The regioselectivity of alkylation in nitroimidazoles can be influenced by reaction conditions. Generally, basic conditions favor the formation of the N1-alkyl-4-nitroimidazole isomer. iau.ir Common bases used for deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent and alkylating agent is broad, allowing for the introduction of various alkyl groups.

A significant application of N-alkylation is in the synthesis of precursors for fused heterocyclic systems. For example, the reaction of 2-bromo-4-nitro-1H-imidazole with chiral epoxides in the presence of a base like DIPEA at elevated temperatures yields N-substituted intermediates that are pivotal in the synthesis of antitubercular drugs. nih.gov Phase transfer catalysis has also been employed for the N-alkylation of hindered imidazoles, providing a mild and highly regioselective method. iau.ir

Table 1: Examples of N-Alkylation Reactions| Reactant | Alkylating Agent | Conditions (Base, Solvent, Temp) | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-4-nitro-1H-imidazole | Chiral Epoxide | DIPEA, 115 °C | N-hydroxyalkyl-imidazole | nih.gov |

| 4(5)-Nitroimidazole | Alkyl Halides | K₂CO₃, Acetonitrile, 60 °C | N-alkyl-4-nitroimidazole | derpharmachemica.com |

| 2-Methyl-4(5)-nitroimidazole | Benzyl (B1604629) Halides | Phase Transfer Catalyst, Room Temp | N1-benzyl-2-methyl-4-nitroimidazole | iau.ir |

| Imidazole | Ethoxymethyl chloride | NaH, DMF, 0–25 °C | N-alkoxymethyl-imidazole |

N-Arylation:

N-arylation of the imidazole ring introduces aryl substituents, a common motif in medicinal chemistry. researchgate.net However, the N-arylation of 4-bromo-2-nitro-1H-imidazole is more challenging compared to its alkylation. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the imidazole nitrogen, making the reaction sluggish. biomedres.us For instance, the reaction of 4-nitro-1H-imidazole with 1-bromo-4-iodobenzene (B50087) resulted in low yields of the N-arylated product. biomedres.us

Despite these challenges, methods for N-arylation have been developed, often requiring transition metal catalysis (e.g., copper or palladium) to facilitate the coupling of the imidazole with aryl halides or arylboronic acids. researchgate.netbiomedres.us

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Stille)

The carbon-bromine bond at the C4 position is a key site for elaboration via transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful and widely used method for this transformation, coupling the bromoimidazole with an organoboron reagent, typically an arylboronic acid. rsc.org The reaction is generally catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. rsc.org The choice of solvent often involves a mixture of an organic solvent like THF or DMF with an aqueous solution of the base. This methodology has been successfully applied to various imidazole substrates to synthesize biaryl and heteroaryl-imidazole structures. rsc.orgresearchgate.net While the sterically hindered nature of some imidazole derivatives can be a factor, the reaction is generally robust and provides good yields of the coupled products. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling| Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Bromo-imidazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Aqueous Base (e.g., Na₂CO₃) | THF/H₂O | |

| 5-(4-Iodophenyl)-4H-imidazole N-oxide | Arylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | rsc.org |

| 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | researchgate.net |

Stille Coupling:

The Stille coupling reaction provides an alternative route for C-C bond formation, reacting the bromoimidazole with an organotin compound. This method is particularly useful for creating complex molecules and has been applied to the functionalization of the imidazole core. researchgate.net Research has shown that the addition of a copper(I) iodide (CuI) co-catalyst can significantly improve the yields of the target coupling products in the Stille reaction of imidazole substrates. researchgate.net

While Suzuki and Stille couplings are the most prominently reported for this class of compounds, other cross-coupling reactions like Kumada (using Grignard reagents) and Hiyama (using organosilicon compounds) could potentially be applied, although specific examples for 4-bromo-2-nitro-1H-imidazole are less documented in the literature.

Modification of the Nitro Group

The nitro group at the C2 position is a versatile functional group that primarily serves as a strong electron-withdrawing group, but its most significant chemical transformation is its reduction to an amino group (-NH₂). This reduction is a crucial step in many synthetic pathways, as the resulting 2-aminoimidazole moiety opens up a vast array of subsequent derivatization possibilities, such as diazotization, acylation, or use as a nucleophile in cyclization reactions.

Several methods are effective for the reduction of the nitro group in nitroimidazoles:

Metal-Acid Systems: Classic reducing conditions, such as zinc metal in hydrochloric acid (Zn/HCl), have been successfully used to reduce bromo-nitro-imidazoles to their corresponding 4-bromo-2-aminoimidazole derivatives. cdnsciencepub.com Similarly, stannous chloride (SnCl₂) in alcoholic solvents is another effective reagent for this transformation. researchgate.net

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) is a mild and useful reducing agent that can selectively reduce nitro groups. It has been employed in one-pot procedures to simultaneously reduce a nitro group and facilitate the cyclization to form fused heterocyclic systems like benzimidazoles. medcraveonline.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method, though care must be taken to avoid dehalogenation (loss of the bromine atom) under certain conditions.

The transformation from a nitro to an amino group fundamentally changes the electronic character of the imidazole ring, converting the C2 substituent from strongly electron-withdrawing to strongly electron-donating. researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating the 4-Bromo-2-nitro-1H-imidazole Moiety

One of the most important applications of 4-bromo-2-nitro-1H-imidazole and its isomers is in the synthesis of fused bicyclic heterocyclic systems. A prominent example is the construction of the nitroimidazooxazole core, which is central to several potent antitubercular agents, including Delamanid and Pretomanid. nih.govresearchgate.net

The general synthetic strategy involves a two-step sequence:

N-Alkylation: The imidazole nitrogen attacks a chiral epoxide carrying a side chain. This reaction is typically performed at high temperatures in the presence of a non-nucleophilic base like DIPEA, leading to the opening of the epoxide ring and the formation of a C-N bond. nih.gov

Intramolecular Cyclization: The newly formed hydroxyl group on the alkyl side chain then displaces the bromine atom at the C2 position (in the case of 2-bromo-4-nitro-1H-imidazole) via an intramolecular nucleophilic substitution. This ring-closing step forms the fused oxazole (B20620) ring, yielding the complete bicyclic imidazo[2,1-b] google.comoxazole scaffold. researchgate.net

This elegant and efficient pathway highlights the utility of having both a nucleofugal group (bromine) and an N-H site for functionalization on the same imidazole precursor, enabling the rapid assembly of complex, biologically active molecules. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Nitro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within 4-bromo-2-nitro-1H-imidazole.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For 4-bromo-2-nitro-1H-imidazole, a key signal confirms the structure. In a patent for its synthesis, the ¹H NMR spectrum recorded in DMSO-d₆ showed a singlet at 7.76 ppm, corresponding to the single proton on the imidazole (B134444) ring. google.com The presence of a singlet is consistent with the proton at the C5 position having no adjacent proton neighbors.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Nitro 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-bromo-2-nitro-1H-imidazole. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals.

Detailed research findings from these calculations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. iucr.orgresearchgate.net

For nitroimidazole derivatives, the introduction of electron-withdrawing groups like nitro (NO₂) and bromo (Br) substituents significantly influences the electronic properties. smolecule.com Molecular orbital calculations on a closely related derivative, 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole, have shown that the presence of a bromine atom at the 4-position significantly lowers the energy of the LUMO. nih.gov This lowered LUMO energy enhances the electron affinity of the imidazole (B134444) ring, which may facilitate the metabolic reduction processes crucial for the activity of nitroimidazole-based compounds. nih.gov

Quantum chemical calculations also provide insights into other electronic properties, such as the distribution of electrostatic potential and atomic charges, which are essential for predicting how the molecule will interact with other molecules and biological targets. researchgate.nettandfonline.com

| Electrostatic Potential | Maps charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. tandfonline.com |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. tandfonline.com By modeling the potential energy surface of a reaction, DFT can identify the lowest energy pathways, locate transition state structures, and calculate activation energies. nih.gov This information is invaluable for understanding reaction kinetics and optimizing synthesis conditions.

While specific DFT studies on the reaction pathways of 4-bromo-2-nitro-1H-imidazole are not extensively documented in the literature, the methodology has been applied to similar nitroimidazole systems. researchgate.net For instance, DFT studies on related compounds have been used to predict optimal temperatures, solvents, and catalysts for synthesis.

A known synthetic route for 4-bromo-2-nitro-1H-imidazole involves a three-step process starting from 2-nitroimidazole (B3424786):

Protection: The nitrogen of the imidazole ring is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. google.com

Bromination: The protected intermediate is regioselectively brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS). google.com

Deprotection: The protecting group is removed under acidic conditions to yield the final product. google.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and the nature of intermolecular interactions, which are crucial for understanding a molecule's behavior in different environments, such as in solution or within a protein binding site. tandfonline.com

For imidazole derivatives, MD simulations have been used to confirm the stability of their complexes with biological targets. tandfonline.comresearchgate.net A simulation tracks the positions and velocities of atoms, governed by a force field, revealing how the molecule flexes, rotates, and interacts with its surroundings.

Conformational Analysis: Conformational analysis of substituted imidazoles reveals that the core heterocyclic ring is generally planar. However, substituents can introduce conformational flexibility. For 4-bromo-2-nitro-1H-imidazole, key conformational questions would involve the orientation of the nitro group relative to the imidazole plane. DFT studies on similar molecules predict slight deviations from planarity, with torsion angles typically ranging from 5 to 15 degrees. smolecule.com

Intermolecular Interactions: MD simulations can effectively model the non-covalent interactions that govern how 4-bromo-2-nitro-1H-imidazole interacts with other molecules. In the solid state, crystal structures of related nitroimidazoles show a variety of important interactions:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen and the oxygen atoms of the nitro group can act as acceptors. grafiati.com

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (a σ-hole) that interacts with nucleophiles like oxygen or nitrogen atoms. researchgate.net

π-π Stacking: The aromatic imidazole rings can stack on top of each other, contributing to the stability of the crystal lattice. iucr.orggrafiati.com

MD simulations can quantify the strength and dynamics of these interactions in a condensed phase or biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the effectiveness of new, unsynthesized derivatives, thereby guiding drug design and optimization. mdpi.com

For heterocyclic compounds like benzimidazoles, QSAR studies have been successfully used to predict antibacterial activity and establish the stereo-chemical and electronic requirements for efficacy. mdpi.com The process involves calculating a range of molecular descriptors for a set of known active and inactive molecules and then using statistical methods to build a predictive model.

In the context of 4-bromo-2-nitro-1H-imidazole, several of its properties could serve as important descriptors in a QSAR model:

Electronic Descriptors: Parameters like the HOMO and LUMO energies, dipole moment, and partial atomic charges are critical. The finding that the 4-bromo substituent lowers the LUMO energy is a key piece of information that correlates with the compound's mechanism of action. nih.gov

Steric Descriptors: Molecular weight, volume, and surface area describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (LogP) indicates how the molecule distributes between a lipid and an aqueous phase, which is crucial for its pharmacokinetic profile.

By developing a QSAR model for a series of 4-bromo-2-nitro-1H-imidazole derivatives, researchers could predict which modifications—such as adding different substituents at the N1 position—would be most likely to improve therapeutic or diagnostic properties. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. Methods like DFT can calculate the NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) of a molecule with a high degree of accuracy. smolecule.comtandfonline.com Comparing these theoretical predictions with experimental data is a critical step in validating both the synthesized structure and the computational model. researchgate.netresearchgate.net

For imidazole derivatives, DFT calculations, often using the B3LYP functional, have proven reliable for predicting spectroscopic properties. researchgate.nettandfonline.com Theoretical vibrational spectra can aid in the assignment of complex experimental IR and Raman bands. smolecule.com Similarly, time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the peaks in a UV-Vis spectrum. researchgate.net

In the case of 4-bromo-2-nitro-1H-imidazole, experimental ¹H NMR data has been reported in a patent for its synthesis. google.com This provides a direct and valuable benchmark for theoretical calculations.

Table 2: Experimental and Theoretical Spectroscopic Data for 4-bromo-2-nitro-1H-imidazole

| Spectrum Type | Experimental Data | Theoretical Prediction Goal |

|---|---|---|

| ¹H NMR | A singlet is observed at 7.76 ppm for the C5-H proton (in DMSO-d₆). google.com | To calculate the magnetic shielding tensor and predict the chemical shift, which should closely match the experimental value after referencing. |

| ¹³C NMR | Not reported in the searched sources. | To predict the chemical shifts for the three carbon atoms in the molecule, aiding in full structural confirmation. |

| IR Spectroscopy | Not reported in the searched sources. | To calculate vibrational frequencies corresponding to N-H, C-H, N-O, and C-Br stretching and bending modes. |

The agreement between calculated and experimental spectra serves as a strong validation for the computed molecular geometry and electronic structure, lending confidence to other predictions made by the theoretical model. smolecule.com

Applications and Translational Research of 4 Bromo 2 Nitro 1h Imidazole and Its Analogs

Medicinal Chemistry Applications and Therapeutic Potential

The 4-bromo-2-nitro-1H-imidazole scaffold is a cornerstone in the synthesis of various biologically active molecules with significant therapeutic potential. Its utility spans from being a key intermediate in the creation of pharmaceuticals to forming the basis of novel compounds with inherent medicinal properties.

Development of Biologically Active Compounds Incorporating the 4-Bromo-2-nitro-1H-imidazole Scaffold

The 4-bromo-2-nitro-1H-imidazole moiety is integral to a variety of compounds exhibiting a broad spectrum of biological activities. nih.govclinmedkaz.org Its derivatives are prominent in the development of agents targeting anaerobic bacteria and certain parasites. nbinno.com The unique structure of 4-bromo-2-nitro-1H-imidazole allows for further chemical modifications, paving the way for new derivatives with potentially enhanced pharmacological profiles. nbinno.com This has led to its use as a foundational element in the synthesis of novel antibiotics and potential anticancer agents. nbinno.com

For instance, piperazine-tagged imidazole (B134444) derivatives synthesized from 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazoles have shown antiproliferative activity against several human cancer cell lines. researchgate.netgrafiati.com Specifically, certain compounds demonstrated notable potency against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net

Use as an Intermediate in the Synthesis of Pharmaceutical Agents

The compound 4-bromo-2-nitro-1H-imidazole is a key intermediate in the synthesis of several important pharmaceutical agents. lookchem.com It is a critical building block for nitroimidazole-based drugs, which are effective against a range of anaerobic infections. nbinno.comresearchgate.net Its role is particularly significant in the production of drugs for multidrug-resistant tuberculosis (MDR-TB). nih.govnih.gov For example, it is a key component in the synthesis of Pretomanid, a drug approved for treating specific types of highly drug-resistant tuberculosis. researchgate.netvcu.edu It is also used in the synthesis of Delamanid, another crucial medication for MDR-TB. nih.gov Furthermore, this compound is a precursor for the anti-leishmanial drug candidate, VL-2098. nih.gov The versatility of 4-bromo-2-nitro-1H-imidazole as a starting material allows for the creation of a diverse array of functionalized molecules for therapeutic use. google.com

| Drug/Drug Candidate | Therapeutic Area | Role of 4-Bromo-2-nitro-1H-imidazole |

| Pretomanid | Tuberculosis (TB) | Key intermediate in synthesis researchgate.netvcu.edu |

| Delamanid | Multidrug-resistant TB | Key intermediate in synthesis nih.gov |

| VL-2098 | Leishmaniasis | Precursor in synthesis nih.gov |

Radiosensitizing Properties and Heavy-Element Substitution in Nitroimidazoles

Nitroimidazoles are known for their ability to sensitize hypoxic tumor cells to radiation, a property that is critical for improving the efficacy of radiotherapy. nih.govubc.ca The mechanism involves the nitro group, which under low-oxygen conditions, can be reduced to form reactive species that damage cellular components, thereby enhancing the effects of radiation. rsc.org The introduction of a heavy element, such as bromine, into the nitroimidazole structure is a strategy aimed at further boosting these radiosensitizing effects. diva-portal.orgetis.ee

Heavy elements increase the probability of the molecule being ionized by X-rays, leading to a greater release of potentially radiosensitizing fragments upon dissociation. diva-portal.orgetis.ee Studies on brominated nitroimidazoles have shown that they release a high amount of these fragments, suggesting that heavy-element substitution is a promising approach for developing more potent radiosensitizer drugs. diva-portal.orgetis.ee Specifically, the bromine atom enhances the electrophilic properties of the molecule. cymitquimica.com Research investigating the photofragmentation of iodine-enhanced nitroimidazole-based radiosensitizers has provided molecular-level insights into how heavy element incorporation affects the production of fragments relevant to sensitization. diva-portal.orgnih.gov

Preclinical Studies of 4-Bromo-2-nitro-1H-imidazole Derivatives as Investigational Agents

Derivatives of 4-bromo-2-nitro-1H-imidazole have been the subject of preclinical research for various therapeutic applications. For instance, 2-bromo-4-nitroimidazole (B1265489) has been used in the development of the preclinical antileishmanial drug candidate DNDI-VL-2098. In anticancer research, piperazine-tagged imidazole derivatives synthesized from bromo-nitro-imidazole precursors have been evaluated for their ability to inhibit the proliferation of human cancer cell lines, with some compounds showing significant potency. researchgate.net

Synthesis of Imaging Tracers (e.g., PET, SPECT) for Biomedical Research

The 4-bromo-2-nitro-1H-imidazole framework is instrumental in the development of imaging tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), particularly for visualizing hypoxic tissues in tumors. rsc.orgnih.govkjnmt.org Hypoxia is a key factor in tumor resistance to therapy, making its non-invasive detection crucial. nih.gov

18F-labeled nitroimidazoles are widely used for PET imaging of hypoxia. nih.govkjnmt.org The introduction of a bromine atom at the 4-position of the nitroimidazole ring, as in 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-Br[18F]FPN), was designed to enhance the electron affinity of the molecule. nih.gov This modification is believed to facilitate metabolic reduction and trapping of the tracer in hypoxic conditions. nih.gov

Preclinical studies in mice with tumors demonstrated that 4-Br[18F]FPN showed significant retention in the tumor, with higher concentrations compared to its non-brominated counterpart, [18F]FPN. nih.gov The tumor-to-blood and tumor-to-muscle ratios were also improved with the brominated tracer. nih.gov These findings suggest that 4-bromo-2-nitro-1H-imidazole derivatives are promising candidates for developing more effective PET imaging agents for hypoxic tissues. nih.gov

| Imaging Tracer | Imaging Modality | Application | Key Findings |

| 4-Bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-Br[18F]FPN) | PET | Hypoxia Imaging | Enhanced tumor retention and improved tumor-to-blood/muscle ratios compared to non-brominated analog. nih.gov |

| [18F]NEFA & [18F]NEFT | PET | Tumor Imaging | Bromo-substituted precursors were used in the synthesis of these novel 2-nitroimidazole (B3424786) derivatives. nih.gov |

Inhibitor/Agonist Research

The 4-bromo-2-nitro-1H-imidazole scaffold is utilized in the research and development of enzyme inhibitors. For example, derivatives of 4-bromo-2-methyl-1H-imidazole have been investigated for their potential to improve binding affinity in enzyme inhibitors. In a study focused on developing phosphodiesterase 2A (PDE2A) inhibitors for potential use as PET imaging agents, a derivative of 4-bromo-2-nitrobenzene was synthesized as an intermediate. mdpi.com While not directly 4-bromo-2-nitro-1H-imidazole, this highlights the utility of the bromo-nitro-aromatic motif in inhibitor design.

Role in Materials Science and Chemical Engineering

The unique chemical structure of 4-bromo-2-nitro-1H-imidazole and its derivatives makes them valuable components in the field of materials science and chemical engineering. Their applications often stem from the distinct electronic and steric properties conferred by the bromine atom and the nitro group on the imidazole ring.

One significant area of application is in the synthesis of energetic materials . For instance, derivatives of nitroimidazoles, such as 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), are notable for their high energy content and are explored as components in explosives and propellants. sci-hub.se While 4-bromo-2-nitro-1H-imidazole itself is a precursor, its nitro-substituted imidazole core is a key feature in these high-energy molecules. The synthesis of such materials often involves nitration of a biimidazole precursor, highlighting the importance of nitroimidazole derivatives in this sector. sci-hub.se

The development of polymeric materials is another area where nitroimidazole derivatives find use. N-substituted 4-nitro-1,2,3-triazoles, which share structural similarities with substituted nitroimidazoles, are of interest for creating high-energy and polymeric materials. nih.gov The reactivity of the imidazole ring and its substituents allows for polymerization and the creation of novel materials with specific properties.

Furthermore, the halogenated nature of 4-bromo-2-nitro-1H-imidazole makes it a useful intermediate in organic synthesis . In chemical engineering, this translates to its use as a building block for more complex molecules with desired functionalities for various material applications. A patented three-step synthesis method for 4-bromo-2-nitro-1H-imidazole from 2-nitroimidazole highlights its importance as a starting material, with the process designed to be simple, cost-effective, and scalable for industrial production. google.com

The table below summarizes some of the key applications of 4-bromo-2-nitro-1H-imidazole and its analogs in materials science and chemical engineering.

| Application Area | Specific Role of Nitroimidazole Derivatives | Example Compounds/Derivatives |

| Energetic Materials | Serve as precursors or core structures for high-energy compounds. | 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI) |

| Polymeric Materials | Act as monomers or building blocks for specialized polymers. | N-substituted 4-nitro-1,2,3-triazoles |

| Organic Synthesis | Function as versatile intermediates for complex molecule synthesis. | 4-bromo-2-nitro-1H-imidazole |

Contribution to Catalyst Development and Ligand Design

The imidazole nucleus and its derivatives, including 4-bromo-2-nitro-1H-imidazole, play a significant role in the development of catalysts and the design of ligands for coordination chemistry. The nitrogen atoms in the imidazole ring can act as Lewis bases, enabling them to coordinate with metal ions and form stable complexes.

Research has shown that imidazole derivatives can be used to synthesize metal complexes with potential catalytic activities. bohrium.com For example, Schiff base ligands derived from bromo- and nitro-substituted salicylaldehydes have been used to create transition metal complexes. bohrium.com While not directly involving 4-bromo-2-nitro-1H-imidazole, this research demonstrates the principle of using halogen and nitro-substituted aromatic compounds as ligands. The electronic properties of these substituents can influence the coordination geometry and the catalytic activity of the resulting metal complexes. bohrium.com

In a similar vein, 4-substituted 2,2'-bipyridines, which are important ligands in coordination chemistry, can be synthesized from precursors like 4-bromo-2,2'-bipyridine. researchgate.net This underscores the utility of bromo-substituted heterocycles as foundational molecules for creating more complex ligands. The bromine atom can be readily substituted to introduce other functional groups, allowing for the fine-tuning of the ligand's electronic and steric properties.

The table below provides examples of how imidazole and related heterocyclic derivatives contribute to catalyst and ligand development.

| Area of Contribution | Role of Heterocyclic Compound | Example of Application |

| Ligand Synthesis | Precursor for creating more complex ligands through substitution reactions. | Synthesis of 4-substituted 2,2'-bipyridines from 4-bromo-2,2'-bipyridine. researchgate.net |

| Metal Complex Formation | Acts as a ligand to coordinate with metal ions, forming catalytically active complexes. | Schiff base ligands from bromo/nitro salicylaldehyde (B1680747) derivatives forming complexes with transition metals. bohrium.com |

Chemical Biology Applications in Probing Biological Systems

Nitroimidazoles, including 4-bromo-2-nitro-1H-imidazole and its analogs, have found significant applications in chemical biology as probes for studying biological systems, particularly in the context of hypoxia (low oxygen levels). nih.gov The key to this application lies in the chemical properties of the nitro group.

Under hypoxic conditions, the nitro group of a nitroimidazole can be reduced by cellular enzymes, such as nitroreductases, to form reactive intermediates. nih.gov These reactive species can then covalently bind to cellular macromolecules like proteins and DNA. nih.govnih.gov This oxygen-sensitive binding forms the basis for using nitroimidazoles to identify and visualize hypoxic regions in tissues. nih.govbiosynth.com

One notable application is the development of fluorescent probes for detecting reductive stress in cells. For instance, 2-nitroimidazole-1,8-naphthalimide conjugates have been synthesized to act as fluorescent sensors for nitroreductase activity. rsc.org These probes exhibit a change in their fluorescence properties upon reduction of the nitro group, allowing for the visualization of reductive stress within cells using techniques like confocal microscopy and flow cytometry. rsc.org

Furthermore, nitroimidazole derivatives have been incorporated into activity-based probes (ABPs) to identify their cellular targets. acs.org By attaching a reporter tag, such as an alkyne handle for click chemistry, to a nitroimidazole-based compound, researchers can identify the proteins that the compound covalently binds to within a cell. This approach has been used to elucidate the mode of action of nitroimidazole-based antibiotics. acs.org

The table below summarizes the applications of nitroimidazoles in chemical biology.

| Application | Mechanism | Example |

| Hypoxia Probes | Oxygen-sensitive reduction of the nitro group leads to covalent binding to cellular components in hypoxic tissues. nih.gov | Visualization of tumor hypoxia using techniques like positron emission tomography (PET). biosynth.com |

| Fluorescent Sensors | Reduction of the nitro group by nitroreductases triggers a change in the fluorescence of a conjugated fluorophore. | 2-nitroimidazole-1,8-naphthalimide conjugates for monitoring reductive stress. rsc.org |

| Activity-Based Probes | Covalent modification of cellular targets by reactive intermediates of the nitroimidazole allows for target identification. | Indolin-2-one nitroimidazole hybrids used to identify bacterial topoisomerase IV as a target. acs.org |

Mechanistic Investigations of Biological Interactions of 4 Bromo 2 Nitro 1h Imidazole Derivatives

Cellular Uptake Mechanisms of Derivatives

The entry of 4-bromo-2-nitro-1H-imidazole derivatives into cells is a critical first step for their biological activity. Like many small molecules, nitroimidazoles are generally understood to be taken up by cells through passive diffusion across the cell membrane. nih.gov This process is governed by the physicochemical properties of the derivative, such as its lipophilicity and molecular size.

The core structure of these compounds allows for modifications that can significantly influence their uptake. For instance, the addition of specific functional groups can facilitate transport. A notable example from the broader class of 2-nitroimidazoles involves the conjugation of a pentose (B10789219) sugar to an azomycin (B20884) moiety. nih.gov This modification, seen in compounds like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA), is designed to enhance cellular uptake, potentially by engaging cellular transport mechanisms for sugars. nih.gov While specific transporters for 4-bromo-2-nitro-1H-imidazole derivatives have not been extensively characterized, it is plausible that similar strategic modifications could be employed to improve their intracellular concentration and therapeutic efficacy.

Enzyme Interaction Studies

The covalent modification of proteins by activated 4-bromo-2-nitro-1H-imidazole derivatives can lead to the inhibition of critical enzyme functions. Studies on analogous 2-nitroimidazole (B3424786) compounds have identified specific enzymes whose activities are curtailed following treatment under hypoxic conditions. Two such enzymes are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST). nih.gov

GAPDH is a key enzyme in the glycolytic pathway, responsible for a crucial energy-yielding step. GST plays a vital role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds. The inhibition of these enzymes by nitroimidazole derivatives disrupts fundamental cellular processes. nih.gov The targeting of GAPDH can interfere with cellular energy metabolism, while the inhibition of GST can compromise the cell's ability to manage oxidative stress and detoxify harmful substances.

| Enzyme Target | Derivative Class | Observed Effect |

|---|---|---|

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | 2-Nitroimidazoles (e.g., IAZA, FAZA) | Significantly curtailed catalytic activity under hypoxia nih.gov |

| Glutathione S-Transferase (GST) | 2-Nitroimidazoles (e.g., IAZA, FAZA) | Significantly curtailed catalytic activity under hypoxia nih.gov |

Impact on Cellular Pathways and Processes

The molecular interactions and enzyme inhibition caused by 4-bromo-2-nitro-1H-imidazole derivatives culminate in significant perturbations of cellular pathways and processes. The consequences of these interactions are particularly pronounced in hypoxic cells. Treatment with 2-nitroimidazole derivatives has been shown to induce distinct morphological changes in cells, compromise the fidelity of DNA replication, and slow down the progression of the cell cycle. nih.gov

These effects collectively lead to a state of cytostasis, where cell growth and proliferation are halted. nih.gov The induction of replication stress is another key cellular process impacted by these compounds. nih.gov The disruption of glycolysis through the inhibition of GAPDH and the impairment of the cellular detoxification system via GST inhibition contribute to a cascade of events that overwhelm cellular homeostasis, leading to the observed anti-proliferative effects.

DNA and RNA Synthesis Inhibition by Derivatives

While direct covalent binding to DNA has not been observed, derivatives of 4-bromo-2-nitro-1H-imidazole can interfere with the synthesis of nucleic acids. Studies on a broad range of nitroheterocyclic compounds have established their ability to inhibit DNA synthesis. nih.gov A key finding from this research is the direct correlation between the half-wave reduction potential of a nitroheterocycle and its potency in inhibiting DNA synthesis. nih.gov Compounds that are more easily reduced (i.e., have a less negative reduction potential) are more effective at inhibiting the incorporation of precursors like ³H-thymidine into DNA. nih.gov

This relationship provides a strong mechanistic framework for understanding how 4-bromo-2-nitro-1H-imidazole derivatives likely function. Their ability to be bioreductively activated is central to this aspect of their biological activity. Furthermore, research on the 2-nitroimidazoles IAZA and FAZA has shown that treatment under hypoxia leads to compromised DNA synthesis, as evidenced by a reduced uptake of the nucleoside analog EdU, which is incorporated into newly synthesized DNA. nih.gov

| Compound Class | Mechanism of Action | Key Finding |

|---|---|---|

| Nitroheterocycles | Inhibition of DNA precursor incorporation | The concentration for 50% inhibition of DNA synthesis is directly correlated with the half-wave reduction potential of the compound nih.gov |

| 2-Nitroimidazoles (e.g., IAZA, FAZA) | Compromised DNA replication | Reduced cellular uptake of EdU, a marker for DNA synthesis, under hypoxic conditions nih.gov |

Induction of Apoptosis and Cell Cycle Modulation by Derivatives

The cellular stress induced by 4-bromo-2-nitro-1H-imidazole derivatives can ultimately lead to programmed cell death, or apoptosis, and significant modulation of the cell cycle. While specific data on 4-bromo-2-nitro-1H-imidazole derivatives are emerging, studies on other substituted imidazole (B134444) and benzimidazole (B57391) derivatives provide valuable insights into these processes.

For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). mdpi.com The mechanism for some of these compounds involves the inhibition of key signaling molecules like the epidermal growth factor receptor (EGFR). mdpi.com Similarly, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have demonstrated potent pro-apoptotic activity in leukemia and breast cancer cells, which is linked to the inhibition of PIM-1 kinase. nih.gov Other imidazole derivatives have been found to induce apoptosis and downregulate critical survival pathways such as the Wnt/β-catenin pathway in myeloid leukemia cells. nih.gov These findings suggest that derivatives of 4-bromo-2-nitro-1H-imidazole likely exert their therapeutic effects in part by activating apoptotic pathways and causing cell cycle arrest.

| Derivative Class | Cell Lines Tested | Observed Effects | Associated Molecular Target/Pathway |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231, SKOV3, A549 | Suppression of cell cycle progression, Induction of apoptosis mdpi.com | EGFR kinase inhibition mdpi.com |

| 4,5,6,7-Tetrabromo-1H-benzimidazole derivatives | Leukemia (CCRF-CEM) and Breast Cancer (MCF-7) | Pro-apoptotic activity nih.gov | PIM-1 kinase inhibition nih.gov |

| Novel imidazole derivatives (L-4, L-7, R-35, R-NIM04) | Myeloid Leukemia (NB4, K562) | Induction of apoptosis nih.gov | Downregulation of AXL-RTK and Wnt/β-catenin target genes nih.gov |

Future Outlook and Emerging Research Frontiers for 4 Bromo 2 Nitro 1h Imidazole

Exploration of Novel Synthetic Methodologies

The development of efficient, safe, and high-yield synthetic routes is fundamental to unlocking the therapeutic potential of 4-bromo-2-nitro-1H-imidazole. Future research is focused on moving beyond traditional methods to more innovative and scalable processes. A notable advancement is a patented three-step synthesis starting from the readily available 2-nitroimidazole (B3424786). google.com This method strategically uses a protecting group to control the regioselectivity of the bromination, a common challenge in imidazole (B134444) chemistry.

The process involves:

Protection: A nitrogen atom on the imidazole ring is protected to increase the steric hindrance at the alpha-position.

Selective Bromination: The bromination reaction is then directed to the beta-position (C4).

Deprotection: The protecting group is removed to yield the final target product.

| Step | Description | Key Reagents | Reported Yield |

|---|---|---|---|

| 1 | Protection of 2-nitroimidazole | Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | High |

| 2 | Selective bromination | N-Bromosuccinimide (NBS) | High |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | High |

| Total Overall Yield | Up to 67.5% |

This table summarizes a modern, three-step synthetic approach for 4-bromo-2-nitro-1H-imidazole, highlighting its efficiency. google.com

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The 4-bromo-2-nitro-1H-imidazole core is a versatile starting point for creating advanced derivatives with tailored therapeutic properties. The design of these new molecules is guided by the need for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

One concrete example is the development of 4-bromo-1-(3-fluoropropyl)-2-nitroimidazole (4-BrFPN) , which was specifically designed as a potential imaging agent for brain hypoxia. nih.gov Researchers hypothesized that the introduction of the bromine atom would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing its function. This derivative demonstrated a significantly higher initial uptake in the brain compared to the established imaging agent fluoromisonidazole (B1672914) (FMISO). nih.gov

Another research avenue involves synthesizing derivatives with potential anticancer activity. Studies have shown that attaching various functional groups, such as piperazine (B1678402) moieties, to the nitroimidazole scaffold can lead to compounds with potent cytotoxic effects against human cancer cell lines. researchgate.net These synthetic strategies often involve nucleophilic displacement of the bromine atom, which is activated by the adjacent nitro group, allowing for the introduction of diverse side chains to explore new biological activities. researchgate.net

| Derivative Name | Designed Property | Key Structural Modification | Observed Outcome |

|---|---|---|---|

| 4-bromo-1-(3-fluoropropyl)-2-nitroimidazole (4-BrFPN) | Hypoxia Imaging Agent | Addition of a 1-(3-fluoropropyl) chain | Higher initial brain uptake vs. FMISO nih.gov |

| Various Piperazine Derivatives | Anticancer Activity | Addition of substituted piperazine moieties | Potent cytotoxic activity against cancer cell lines researchgate.net |

This table showcases examples of advanced derivatives synthesized from a 4-bromo-nitroimidazole core and their targeted properties.

Deepening Understanding of Structure-Activity Relationships

A profound understanding of the structure-activity relationship (SAR) is critical for the rational design of more effective drugs. For nitroimidazoles, SAR studies help elucidate which structural features are essential for biological activity. Research on antitubercular nitroimidazoles, such as the 4-nitroimidazole (B12731) derivative PA-824, has revealed key determinants for efficacy. nih.govresearchgate.net

Key SAR findings for 4-nitroimidazole-based compounds include:

The Nitro Group: This feature is indispensable for both aerobic and anaerobic activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Lipophilic Tail: The presence of a lipophilic side chain, often a benzyl (B1604629) ether, is crucial for activity. Removing this side chain leads to a complete loss of both aerobic and anaerobic functions. nih.gov

Bicyclic Systems: Fusing the imidazole with an oxazine (B8389632) ring to create a bicyclic system is a key determinant of potent aerobic activity. nih.govresearchgate.net

Furthermore, studies have shown that the position of the nitro group dramatically influences the compound's properties. For instance, 5-nitroimidazole derivatives are often more biologically active than their 4-nitro counterparts. mdpi.com The lipophilicity, a critical factor for drug absorption and distribution, also depends on the substitution pattern, with 4-nitro derivatives generally being less lipophilic than 5-nitro isomers. mdpi.com These insights guide medicinal chemists in modifying the 4-bromo-2-nitro-1H-imidazole scaffold to optimize its therapeutic potential.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the 4-bromo-2-nitro-1H-imidazole scaffold. These technologies can dramatically accelerate the traditionally slow and costly process of finding new drug candidates.

Future applications of AI and ML in this field include:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to specific biological targets with high affinity and selectivity. This approach could be used to create novel derivatives of 4-bromo-2-nitro-1H-imidazole tailored for targets in cancer or infectious pathogens.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to build models that predict the efficacy, toxicity, and pharmacokinetic properties of new, untested compounds. This allows researchers to prioritize the synthesis of only the most promising candidates.

Virtual Screening: AI can rapidly screen vast virtual libraries containing millions of chemical compounds to identify those most likely to interact with a target of interest, significantly narrowing the field for experimental validation.

Polypharmacology Design: AI can be used to design single compounds that interact with multiple therapeutic targets simultaneously, a potential strategy for treating complex diseases. nih.gov This could be applied to design multi-target agents from the 4-bromo-2-nitro-1H-imidazole framework.

Translational Research from Laboratory to Clinical Applications

Translating a promising compound from a laboratory discovery into a clinically approved therapeutic is a long and complex process. For derivatives of 4-bromo-2-nitro-1H-imidazole, this journey involves rigorous preclinical and clinical evaluation. The pathway from the bench to the bedside is a critical frontier for realizing the compound's therapeutic value.

The stages of translational research include:

Preclinical Testing: Once a lead compound is identified, it must undergo extensive preclinical testing. This includes in vitro studies to confirm its mechanism of action and in vivo studies in animal models to evaluate its efficacy and safety. The study of 4-BrFPN in rats and mice is an example of this preclinical stage. nih.gov

Investigational New Drug (IND) Application: If preclinical data are promising, researchers compile the data and submit an IND application to a regulatory body like the U.S. Food and Drug Administration (FDA) to request permission to begin human trials.

Clinical Trials: Human testing is conducted in multiple phases (Phase I, II, and III) to assess the drug's safety, dosage, effectiveness, and side effects in increasingly larger groups of people.

New Drug Application (NDA) and Approval: Following successful clinical trials, an NDA is submitted with all the data for regulatory review and potential market approval.

This entire process requires significant investment, multidisciplinary collaboration, and careful navigation of the regulatory landscape.

Addressing Challenges in Scalability and Cost-Effectiveness for Pharmaceutical Production

For any derivative of 4-bromo-2-nitro-1H-imidazole to become a viable pharmaceutical, it must be manufacturable on a large scale in a cost-effective and reliable manner. Addressing the challenges of production is a crucial research frontier.

Key challenges and future directions include:

Process Optimization: Developing synthetic routes that are not only high-yielding but also safe, environmentally friendly, and use readily available, low-cost starting materials is paramount. The patented three-step synthesis is a significant step in this direction, as it was designed with an eye toward simplicity and industrial applicability. google.com

Scalability: A reaction that works well on a milligram scale in the lab may fail or become hazardous when scaled up to kilograms or tons. Research into kilogram-scale synthesis for related nitroimidazole building blocks demonstrates the importance of developing robust processes that are safe and reproducible at a large scale. www.gov.ukresearchgate.net

Sourcing Key Intermediates: The reliable supply of key starting materials can be a major bottleneck. As seen with related compounds, challenges in sourcing a key building block can necessitate the in-house development of a robust and commercially viable synthetic route to ensure a stable supply chain. thieme-connect.de

Regulatory Compliance: Pharmaceutical manufacturing is subject to stringent regulatory standards. All processes must be validated and conducted according to Good Manufacturing Practices (GMP) to ensure the final product is pure, consistent, and safe. Navigating global regulatory divergence is a substantial challenge for the industry. nih.gov

Future research will likely focus on continuous manufacturing processes and green chemistry principles to make the production of 4-bromo-2-nitro-1H-imidazole and its derivatives more efficient and sustainable.

Q & A

Basic Research Question

- HRMS : Exact mass (e.g., [M+H]⁺ = 222.12) confirms molecular formula .

- FTIR : Bromo (590 cm⁻¹) and nitro (1510 cm⁻¹) stretches differ from chloro analogs .

What in vitro assays evaluate the cytotoxicity of 4-bromo-2-nitro-1H-imidazole derivatives?

Advanced Research Question

Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM indicate potency. Compare to controls (e.g., cisplatin) and validate via flow cytometry for apoptosis markers .

How do radical intermediates form during reductive debromination of 4-bromo-2-nitro-1H-imidazole?

Advanced Research Question

EPR spectroscopy detects nitroxide radicals under reducing conditions (e.g., NaBH₄). DFT simulations (Gaussian 09) model transition states, showing Br⁻ elimination via a single-electron transfer mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。